molecular formula C24H24N2O3S B11357230 N-(2,3-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-(2,3-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11357230
M. Wt: 420.5 g/mol
InChI Key: BEQPGCPZUYWSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique molecular structure, which includes a dibenzo[c,e][1,2]thiazine ring system with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the dibenzo[c,e][1,2]thiazine ring: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a strong acid or base as a catalyst.

    Introduction of the acetamide group: This can be achieved through acylation reactions, where an acyl chloride or anhydride reacts with an amine group on the dibenzo[c,e][1,2]thiazine ring.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution reagents: Organometallic reagents (e.g., Grignard reagents), halogens, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide exerts its effects will depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular signaling pathways, or affecting the structure and function of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-2-(9-ethyl-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Lacks the dioxido groups.

    N-(2,3-dimethylphenyl)-2-(9-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Has a methyl group instead of an ethyl group.

Uniqueness

The presence of the 9-ethyl and 5,5-dioxido groups in N-(2,3-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide may confer unique chemical and biological properties, such as increased stability, altered reactivity, or enhanced biological activity.

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C24H24N2O3S/c1-4-18-12-13-22-20(14-18)19-9-5-6-11-23(19)30(28,29)26(22)15-24(27)25-21-10-7-8-16(2)17(21)3/h5-14H,4,15H2,1-3H3,(H,25,27)

InChI Key

BEQPGCPZUYWSTL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.